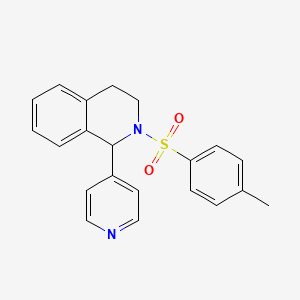

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

Vue d'ensemble

Description

The compound "2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline" is a heterocyclic molecule that contains several functional groups and structural motifs of interest in medicinal chemistry and synthetic organic chemistry. The sulfonyl group attached to the aromatic ring and the dihydroisoquinoline core are particularly noteworthy as they are commonly found in compounds with various biological activities.

Synthesis Analysis

The synthesis of related hexahydroquinolines has been achieved using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst . This method provides a highly efficient, homogeneous, and reusable catalytic system for the preparation of such compounds under solvent-free conditions. Similarly, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported using a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3, which could be further reduced to dihydroisoquinolinone derivatives . These methods highlight the potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine], has been successfully synthesized using an N-sulfonyl Pictet–Spengler reaction, which indicates the utility of the sulfonyl group as both an activating and protecting group . This suggests that the sulfonyl group in the target compound may also play a crucial role in its chemical behavior and stability.

Chemical Reactions Analysis

The reactivity of the sulfonyl group is further exemplified in the synthesis of various heterocyclic compounds, where it has been used to create sulfonylbiscompounds with a range of biologically active moieties . Additionally, the cycloaddition of N-sulfonylpyridinium imides with acetylenedicarboxylates has been shown to yield pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives , demonstrating the versatility of sulfonyl-containing heterocycles in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide insights. For instance, the use of N-sulfonic acid pyridinium chloride in the synthesis of substituted 2,3-dihydroquinazoline-4(1H)-ones under solvent-free conditions suggests that the sulfonyl group can impart solubility and potentially influence the melting point and stability of the compound . The synthesis of 2-amino-H-pyrazolo[5,1-a]isoquinolines through a multicatalytic process also indicates that the compound may exhibit good solubility in organic solvents and could be amenable to various catalytic transformations .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

A method for synthesizing various substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as an activating and protecting group in the Pictet–Spengler reaction is reported, demonstrating a high-yielding process for producing isoquinoline derivatives (Liu, Jian et al., 2006).

A series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, have been synthesized using 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile as a starting material. These synthetic processes are key to producing a range of derivatives with potential biological applications (Al-Issa, S. A., 2012).

Research on the synthesis of pyrazolo[3,4-c]isoquinolines and hexahydrocyclohepta[d]pyrazolo[3,4-b]pyridines has been conducted, showing the potential for alkylating these compounds at specific nitrogen positions, which could be significant for creating targeted molecules in medicinal chemistry (Dyachenko, I. V. et al., 2013).

A study on the structural characterisation of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene demonstrates the potential for using these complexes in various chemical applications, possibly including catalysis or material science (Sousa, A. et al., 2001).

Biological and Pharmacological Applications

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been studied for their potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This indicates a wide range of possible pharmacological applications for these compounds (Patel, Snehal et al., 2009).

A series of pyrimidine-azitidinone analogues with potential antioxidant, antimicrobial, and antitubercular activities have been synthesized. These findings suggest the relevance of these compounds in designing new therapeutic agents (Chandrashekaraiah, M. et al., 2014).

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines has been explored as potent NR1/2B subtype selective NMDA receptor antagonists, indicating their potential use in neurological disorders or as neuroprotective agents (Büttelmann, B. et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds have also shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds have been studied using molecular docking . These studies can provide insights into how these compounds interact with their targets and the resulting changes.

Biochemical Pathways

Similar compounds have been shown to have significant activity againstMycobacterium tuberculosis and Plasmodium berghei , suggesting that they may affect the biochemical pathways of these organisms.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis and Plasmodium berghei . This suggests that these compounds may have a significant impact on the cellular functions of these organisms.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBIWCPDWRCKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414267 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7062-95-5 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)